molecular formula C7H12N2O B1595668 Quinuclidin-3-one oxime CAS No. 35423-17-7

Quinuclidin-3-one oxime

Cat. No. B1595668
Key on ui cas rn: 35423-17-7
M. Wt: 140.18 g/mol
InChI Key: QSXHBTDHLNHMLV-FPLPWBNLSA-N
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Patent
US07678788B2

Procedure details

32.33 g (200 mmol) of 3-Quinuclidinone hydrochloride was dissolved in 75 ml of water, and to the solution of hydroxylamine hydrochloride (16.4 g; 236 mmol) and CH3CO2Na.3H2O (80 g; 588 mmol) was added. The mixture was stirred at 70° C. for 1 hour. Then NaCl (10 g) was dissolved in the mixture and was cooled to 0° C. Separated crystals were filtered and carefully dried. The obtained crude 3-quinuclidone oxime (approx. 30 g) was used in the next step of the synthesis without further purification.
Quantity
32.33 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
CH3CO2Na.3H2O
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
3-quinuclidone oxime

Identifiers

REACTION_CXSMILES
Cl.[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=O)[CH2:3]2.Cl.[NH2:12][OH:13].CC(O[Na])=O.O.O.O.[Na+].[Cl-]>O>[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[N:12][OH:13])[CH2:3]2 |f:0.1,2.3,4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
32.33 g
Type
reactant
Smiles
Cl.N12CC(C(CC1)CC2)=O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
Cl.NO
Name
CH3CO2Na.3H2O
Quantity
80 g
Type
reactant
Smiles
CC(=O)O[Na].O.O.O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
Separated crystals
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
carefully dried

Outcomes

Product
Details
Reaction Time
1 h
Name
3-quinuclidone oxime
Type
product
Smiles
N12CC(C(CC1)CC2)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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